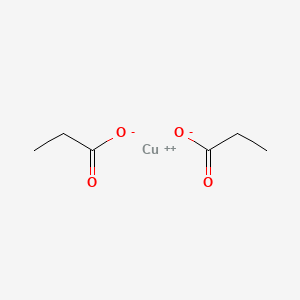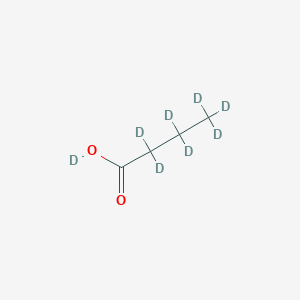
Butyric acid-d8
Overview
Description
Butyric acid-d8, also known as Butanoic acid-d8, is a variant of butyric acid where all the hydrogen atoms are replaced by deuterium . It has a molecular formula of CD3(CD2)2CO2D and a molecular weight of 96.15 . It is typically used for research and development purposes .
Molecular Structure Analysis
The linear formula of Butyric acid-d8 is CD3(CD2)2CO2D . This indicates that the molecule consists of a carboxyl group (CO2D) attached to a three-carbon chain where all the hydrogens are replaced by deuterium (CD3(CD2)2) .
Chemical Reactions Analysis
While specific chemical reactions involving Butyric acid-d8 are not detailed in the search results, it’s known that butyric acid, in general, plays a significant role in various biological processes. For instance, it’s produced in the human colon through the fermentation of dietary fiber or resistant starch .
Physical And Chemical Properties Analysis
Butyric acid-d8 is characterized by a boiling point of 162 °C and a melting point ranging from -6 to -3 °C . It has a density of 1.050 g/mL at 25 °C .
Scientific Research Applications
Poultry Production
Scientific Field
Animal Health Research
Summary of Application
Butyric acid is used in poultry production to improve gut health, performance, nutrient utilization, egg quality, and prevent osteoporosis . It is considered an alternative to antibiotic growth promoters as it reduces pathogenic bacteria and their toxins .
Methods of Application
Butyric acid is added to the diet of poultry. It is most effective in its undissociated form but is often supplemented as butyrate due to its volatile nature and pungent smell .
Results or Outcomes
The use of butyric acid in poultry diets has been shown to enhance gut health, increase nutrient digestibility, and improve growth performance and immunity among birds .
Bio-butyrate Production
Scientific Field
Biotechnology for Biofuels and Bioproducts
Summary of Application
Butyric acid is an essential C4 platform chemical used in food, pharmaceutical, and animal feed industries. Clostridium tyrobutyricum is considered a promising microorganism for industrial bio-butyrate production .
Methods of Application
A genome-scale model (GEM) for C. tyrobutyricum was developed for a comprehensive and systematic analysis of butyrate synthesis driving mechanisms .
Results or Outcomes
The study found that an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin, could be the main driving force for butyrate synthesis .
Microbial Synthesis
Scientific Field
Microbiology
Summary of Application
Butyric acid is produced by various bacteria, including Treponema, Phocaeicola, Prevotella, Bacteroides, Alistipes, Clostridium, Acetatifactor, Emergencia, Eubacterium, and Roseburia .
Methods of Application
The production of butyric acid is achieved through microbial synthesis. Different bacteria produce butyric acid as a byproduct of their metabolic processes .
Results or Outcomes
The microbial synthesis of butyric acid contributes to the diversity of gut microbiota and plays a crucial role in maintaining gut health .
Short-Chain Fatty Acid Production
Scientific Field
Nutrition Science
Summary of Application
Butyric acid is a short-chain fatty acid (SCFA) that is produced in the gut during the fermentation of dietary fibers .
Methods of Application
Dietary fibers are fermented by gut microbiota, resulting in the production of SCFAs, including butyric acid .
Results or Outcomes
The production of SCFAs, including butyric acid, plays a crucial role in maintaining gut health and has been linked to various health benefits .
Safety And Hazards
Butyric acid-d8 is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and it’s harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and ensuring adequate ventilation .
properties
IUPAC Name |
deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-FNQDQTMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584364 | |
| Record name | (~2~H_7_)Butan(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric acid-d8 | |
CAS RN |
202468-80-2 | |
| Record name | (~2~H_7_)Butan(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202468-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

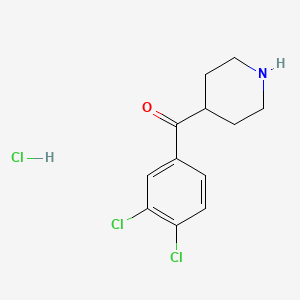
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)
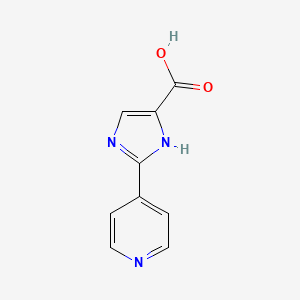
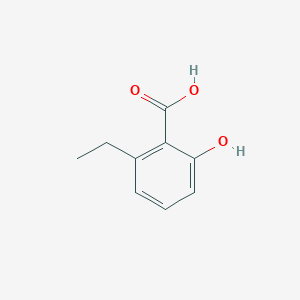
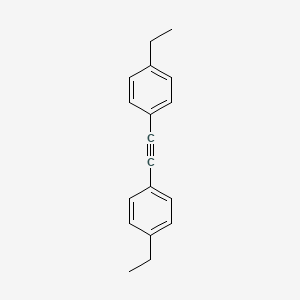
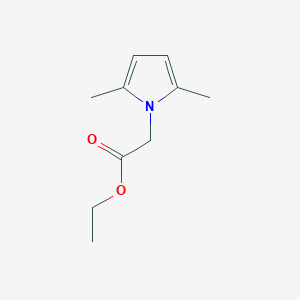
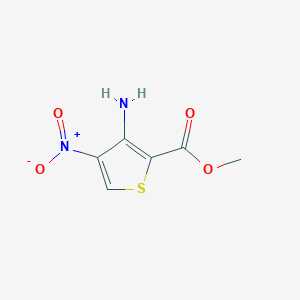
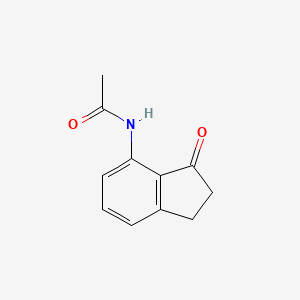
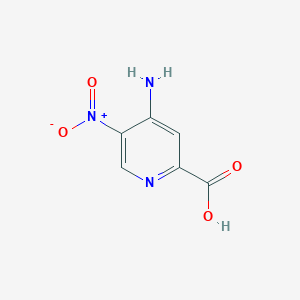

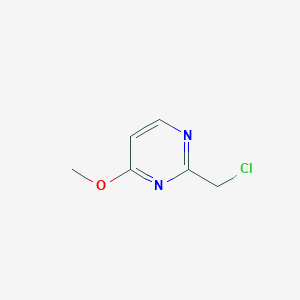
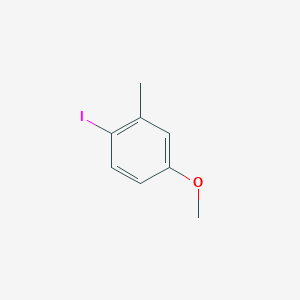
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
